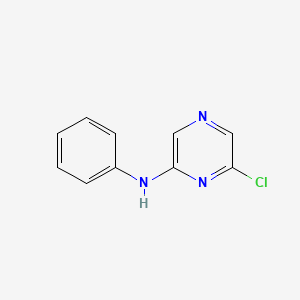

6-chloro-N-phenylpyrazin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N-phenylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-9-6-12-7-10(14-9)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMACCNVRJOXLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301053 | |

| Record name | 6-Chloro-N-phenyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642459-03-8 | |

| Record name | 6-Chloro-N-phenyl-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642459-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-phenyl-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro N Phenylpyrazin 2 Amine and Analogous Scaffolds

Retrosynthetic Approaches to the 6-chloro-N-phenylpyrazin-2-amine Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 6-chloro-N-phenylpyrazin-2-amine, the primary disconnection points are the C-N bonds, particularly the bond between the pyrazine (B50134) ring and the phenylamine moiety.

A logical retrosynthetic strategy for 6-chloro-N-phenylpyrazin-2-amine (I) involves two main pathways:

Pathway A: Disconnection of the N-phenyl bond. This approach disconnects the bond between the pyrazine ring and the nitrogen atom of the aniline group. This leads to two key precursors: 2-amino-6-chloropyrazine (II) and a phenylating agent (e.g., a halobenzene). The forward synthesis would then involve an N-arylation reaction to form the target molecule.

Pathway B: Disconnection of the C-Cl bond and the C-N bond. A more fundamental disconnection involves breaking down the pyrazine ring itself. This could lead to simpler acyclic precursors that can be cyclized to form the pyrazine core. However, for the specific target molecule, building upon a pre-existing pyrazine ring is often more efficient.

Focusing on Pathway A, the key challenge lies in the selective formation of the N-phenyl bond on the amino group of 2-amino-6-chloropyrazine.

Precursor Synthesis and Functionalization for Pyrazine Ring Construction

The successful synthesis of 6-chloro-N-phenylpyrazin-2-amine heavily relies on the availability and derivatization of key pyrazine precursors.

Derivatization of 2-aminopyrazines (e.g., 2-amino-6-chloropyrazine)

2-amino-6-chloropyrazine is a crucial intermediate in the synthesis of the target molecule. One common method for its preparation is the ammonolysis of 2,6-dichloropyrazine. This reaction proceeds cleanly and provides a direct route to the desired aminopyrazine. surrey.ac.uk The presence of the amino group allows for further functionalization, such as the N-arylation step to introduce the phenyl group.

| Precursor | Product | Reagents and Conditions | Reference |

| 2,6-Dichloropyrazine | 2-amino-6-chloropyrazine | Ammonolysis | surrey.ac.uk |

Synthesis of Substituted Pyrazinecarboxylic Acid Chlorides

While not directly a precursor for 6-chloro-N-phenylpyrazin-2-amine via the primary retrosynthetic pathway, substituted pyrazinecarboxylic acid chlorides are vital in the synthesis of analogous scaffolds like pyrazinecarboxamides. The synthesis of these acid chlorides is typically achieved by treating the corresponding carboxylic acid with a chlorinating agent.

Common chlorinating agents include:

Thionyl chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids to acid chlorides. researchgate.net

2,4,6-trichlorobenzoyl chloride: This reagent can be used as an alternative to thionyl chloride. researchgate.net

The resulting pyrazine-2-carbonyl chlorides are highly reactive intermediates that can readily undergo reactions with amines to form amides. researchgate.net

| Carboxylic Acid Precursor | Chlorinating Agent | Product | Reference |

| 6-Chloropyrazinoic acid | Thionyl chloride | 6-Chloropyrazine-2-carbonyl chloride | researchgate.net |

| 6-Chloropyrazinoic acid | 2,4,6-trichlorobenzoyl chloride | 6-Chloropyrazine-2-carbonyl chloride | researchgate.net |

N-Arylation Strategies for Amine Formation

The formation of the C-N bond between the pyrazine ring and the phenyl group is a critical step in the synthesis of 6-chloro-N-phenylpyrazin-2-amine. Several methods can be employed for this N-arylation.

Direct Condensation Reactions

Direct condensation of an amino-substituted pyrazine with an aryl halide is a straightforward approach to N-arylation. For instance, the condensation of 2-amino-6-chloropyrazine with a suitable phenylating agent can yield the target molecule. This type of reaction can sometimes be achieved through nucleophilic aromatic substitution, particularly if the pyrazine ring is sufficiently activated by electron-withdrawing groups. The reaction of 2-amino-6-chloropyrazine with 1,3-diiminoisoindoline has been shown to proceed in boiling n-butanol, indicating the feasibility of condensation reactions with this precursor. surrey.ac.uk

Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig Amination Precursors)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.orgrug.nl This method allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions.

In the context of synthesizing 6-chloro-N-phenylpyrazin-2-amine, the Buchwald-Hartwig amination would involve the reaction of 2-amino-6-chloropyrazine with a phenyl halide (such as bromobenzene or chlorobenzene) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. For example, the amination of 2-amino-6-chloropyrazine has been successfully carried out with adamantane-containing amines using a Pd(0)/Cy-JosiPhos catalytic system. nih.gov This demonstrates the applicability of palladium-catalyzed methods for the N-arylation of this pyrazine substrate.

| Pyrazine Substrate | Amine | Catalyst System (Catalyst/Ligand) | Base | Reference |

| 2-amino-6-chloropyrazine | Adamantane-containing amine | Pd(0)/Cy-JosiPhos | Not specified | nih.gov |

| 2-amino-6-chloropyrazine | Adamantane-containing amine | Pd(0)/Ph-JosiPhos | Not specified | nih.gov |

Microwave-Assisted Synthetic Enhancements in Pyrazine Derivatization

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. In the realm of pyrazine chemistry, microwave irradiation has been effectively employed to enhance derivatization processes. While specific studies on the microwave-assisted synthesis of 6-chloro-N-phenylpyrazin-2-amine are not extensively detailed in the available literature, the principles and successes in analogous systems provide a strong basis for its application.

The synthesis of various heterocyclic compounds, including pyrazine and pyridine derivatives, has been significantly improved through microwave-assisted techniques. These methods often involve the coupling of amines with chloro-substituted heterocycles. For instance, microwave heating has been successfully applied to multicomponent reactions and subsequent cross-coupling reactions to generate libraries of substituted 3-aminoimidazo[1,2-a]pyrazines. This approach dramatically reduces reaction times from hours to minutes.

A general procedure for such a synthesis would involve the reaction of a substituted aminopyrazine with an aryl halide or boronic acid under microwave irradiation in the presence of a suitable catalyst and base. The key advantages of using microwave energy lie in its ability to rapidly and uniformly heat the reaction mixture, leading to a significant increase in the reaction rate.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Amination

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Reaction Temperature | Often requires high boiling point solvents | Can reach high temperatures quickly, allowing for the use of lower boiling point solvents |

| Product Yield | Moderate to good | Often higher yields |

| By-product Formation | Can be significant due to prolonged reaction times | Generally reduced due to shorter reaction times |

| Energy Efficiency | Lower | Higher |

The application of microwave technology not only accelerates the synthesis but can also enable reactions that are difficult to achieve under conventional heating, potentially opening new avenues for the derivatization of the pyrazine scaffold.

Novel Synthetic Routes and Mechanistic Investigations in Compound Formation

The development of novel synthetic routes to 6-chloro-N-phenylpyrazin-2-amine and its analogs is driven by the need for more efficient, versatile, and regioselective methods. Traditional syntheses often involve nucleophilic aromatic substitution (SNAr) reactions on polychlorinated pyrazines. However, modern synthetic chemistry offers a broader toolbox, including palladium-catalyzed cross-coupling reactions.

One of the most powerful methods for forming C-N bonds is the Buchwald-Hartwig amination. This reaction allows for the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. While specific examples for the synthesis of 6-chloro-N-phenylpyrazin-2-amine are not prevalent, the successful application of this methodology to synthesize N-arylpyrimidin-2-amine derivatives suggests its high potential. nih.govnih.gov The reaction would likely involve the coupling of 2,6-dichloropyrazine with aniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The regioselectivity of the reaction would be a critical aspect to control, aiming for monosubstitution at the 2-position.

Another relevant modern synthetic strategy is the Suzuki cross-coupling reaction. This method is typically used for C-C bond formation but can be adapted for the synthesis of complex heterocyclic systems. For instance, a synthetic route to 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involves the initial condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, followed by a Suzuki coupling to introduce the aryl group. mdpi.comresearchgate.net A similar strategy could be envisioned for the synthesis of N-phenylpyrazin-2-amine derivatives where the phenyl group is introduced via a Suzuki coupling.

Mechanistic investigations into the formation of N-aryl pyrazinamines often point towards a nucleophilic aromatic substitution mechanism, particularly when starting with highly activated chloropyrazines. In the case of palladium-catalyzed reactions like the Buchwald-Hartwig amination, the mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. Understanding these mechanisms is crucial for optimizing reaction conditions to maximize yield and minimize by-products.

Considerations for Scalable and Sustainable Synthesis of 6-chloro-N-phenylpyrazin-2-amine

The transition from laboratory-scale synthesis to industrial production necessitates careful consideration of scalability, safety, cost-effectiveness, and environmental impact. For 6-chloro-N-phenylpyrazin-2-amine, developing a scalable and sustainable synthetic route is paramount for its potential applications.

Sustainability and Green Chemistry: Sustainable synthesis aims to minimize the environmental footprint of chemical processes. This can be achieved through various "green chemistry" principles, including the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents and catalysts.

Several greener approaches for the synthesis of pyrazine derivatives have been reported. tandfonline.comtandfonline.comtandfonline.com These include one-pot syntheses that reduce the number of purification steps and minimize waste. tandfonline.comtandfonline.comtandfonline.com For instance, a one-pot method for preparing pyrazine derivatives from 1,2-diketones and 1,2-diamines in aqueous methanol (B129727) with a catalytic amount of t-BuOK has been developed, offering an environmentally friendly alternative to traditional methods. tandfonline.com

Furthermore, the use of earth-abundant and less toxic metal catalysts is a key aspect of green chemistry. Manganese-catalyzed acceptorless dehydrogenative coupling routes have been developed for the synthesis of pyrazines and quinoxalines. nih.govacs.org These reactions use readily available starting materials and produce only water and hydrogen gas as byproducts, making them highly atom-economical and sustainable. nih.govacs.org Exploring such catalytic systems for the synthesis of 6-chloro-N-phenylpyrazin-2-amine could lead to more environmentally friendly production methods.

Table 2: Green Chemistry Approaches for Pyrazine Synthesis

| Green Chemistry Principle | Application in Pyrazine Synthesis | Potential Benefit for 6-chloro-N-phenylpyrazin-2-amine Synthesis |

| Atom Economy | Dehydrogenative coupling reactions with H₂ and H₂O as byproducts. nih.govacs.org | Reduced waste generation. |

| Use of Safer Solvents | Reactions in aqueous methanol or solvent-free conditions. tandfonline.com | Reduced environmental impact and improved safety. |

| Catalysis | Use of earth-abundant metal catalysts like manganese. nih.govacs.org | Lower cost and reduced toxicity compared to precious metal catalysts. |

| Process Intensification | One-pot synthesis and continuous flow processing. figshare.comtandfonline.com | Increased efficiency, reduced waste, and improved safety. |

By integrating these principles of scalability and sustainability, the synthesis of 6-chloro-N-phenylpyrazin-2-amine can be optimized to be not only efficient and cost-effective but also environmentally responsible.

Chemical Reactivity and Controlled Transformations of 6 Chloro N Phenylpyrazin 2 Amine

Reactivity of the Chloro Substituent at the Pyrazine (B50134) C-6 Position

The chlorine atom at the C-6 position of the pyrazine ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for aryl halides. In this reaction, a nucleophile displaces a halide ion from an aromatic ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org Heterocyclic aromatic compounds, such as those containing pyridine, are particularly reactive towards nucleophilic substitution, especially when the leaving group is at the ortho or para position to a ring nitrogen. wikipedia.orgyoutube.com This is because the nitrogen atom can effectively stabilize the negative charge in the intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

In the context of 6-chloro-N-phenylpyrazin-2-amine, the pyrazine ring itself is electron-deficient, which facilitates nucleophilic attack. The reaction proceeds through an addition-elimination mechanism where the nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate. libretexts.orgyoutube.com The aromaticity is then restored by the elimination of the chloride ion. youtube.com

A variety of nucleophiles can be employed in these reactions. For instance, amines can be used to introduce new amino groups onto the pyrazine ring. youtube.com The reaction of 2,4-dinitrofluorobenzene with amines is a classic example of this type of transformation. libretexts.org Furthermore, hydroxide-assisted decomposition of N,N-dimethylformamide can generate dimethylamine (B145610) in situ, which can then participate in nucleophilic aromatic substitution reactions with aryl chlorides. nih.gov This method has been successfully applied to substitute chloro groups on various heterocyclic rings, including purines. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Heterocycles

| Substrate | Nucleophile | Product | Reaction Conditions | Yield |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Dimethylamine | N,N-Dimethyl-2,4-dinitroaniline | Ethanol, Room Temperature | High |

| 2-Amino-6-chloropurine | Dimethylamine (from DMF/KOH) | 2-Amino-6-(dimethylamino)purine | 95 °C | 81% nih.gov |

| 2-Fluoropyridine | Dimethylamine (from DMF/KOH) | 2-(Dimethylamino)pyridine | 95 °C | 95% nih.gov |

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki, Stille, and Heck reactions are prominent examples that utilize a palladium catalyst to couple an organic halide with an organometallic reagent or an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com

Suzuki Coupling:

The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org This reaction is widely used in the synthesis of biaryls and other complex molecules. mdpi.comresearchgate.netresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. researchgate.net

The chloro group at the C-6 position of 6-chloro-N-phenylpyrazin-2-amine can serve as the electrophilic partner in Suzuki couplings. The reaction with various arylboronic acids would lead to the formation of 6-aryl-N-phenylpyrazin-2-amines. The efficiency of Suzuki couplings can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.netresearchgate.net For instance, microwave irradiation has been shown to accelerate Suzuki couplings of chloropyridazinones. nih.gov

Stille Coupling:

The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

6-chloro-N-phenylpyrazin-2-amine can be coupled with a variety of organostannanes to introduce new carbon substituents at the C-6 position. The choice of the palladium catalyst and ligands is crucial for the success of the reaction. nih.gov For example, catalyst systems based on biarylphosphine ligands have been developed for the Stille coupling of aryl mesylates and tosylates. nih.gov

Heck Reaction:

The Heck reaction is a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the halide to the palladium catalyst, insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. researchgate.net

The chloro group in 6-chloro-N-phenylpyrazin-2-amine can undergo Heck coupling with various alkenes to introduce vinyl groups at the C-6 position. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. organic-chemistry.orgresearchgate.net

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Key Features |

|---|---|---|---|

| Suzuki | Organoboron compound (e.g., boronic acid) | Palladium complex + Base | Versatile for C-C bond formation, especially biaryls. mdpi.comresearchgate.netresearchgate.net |

| Stille | Organotin compound (organostannane) | Palladium complex | Uses air- and moisture-stable organostannanes. wikipedia.org |

| Heck | Alkene | Palladium complex + Base | Forms substituted alkenes, often with high trans selectivity. organic-chemistry.org |

Reactivity of the Phenylamino (B1219803) Moiety

The phenylamino group offers two main sites for further functionalization: the amine nitrogen and the phenyl ring.

Functionalization at the Amine Nitrogen (e.g., N-Acylation, N-Alkylation)

The nitrogen atom of the phenylamino group is nucleophilic and can undergo reactions such as acylation and alkylation.

N-Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. This reaction can be used to introduce a variety of acyl groups onto the nitrogen atom.

N-Alkylation: N-alkylation introduces an alkyl group onto the nitrogen atom. nih.gov This can be achieved using various alkylating agents, such as alkyl halides or by using methods like reductive amination. nih.gov The N-alkylation of primary amines is a key transformation in organic synthesis. nih.gov For heterocyclic compounds like pyrazoles, N-alkylation has been achieved using trichloroacetimidate (B1259523) electrophiles in the presence of an acid catalyst. semanticscholar.orgresearchgate.net

Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of the phenylamino group is susceptible to electrophilic aromatic substitution (EAS). msu.edu In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. msu.eduyoutube.com

The amino group (-NH-) attached to the phenyl ring is an activating group and an ortho, para-director. msu.edu This means it increases the reactivity of the phenyl ring towards electrophiles and directs incoming electrophiles to the positions ortho and para to the amino group. msu.edu This is due to the ability of the nitrogen's lone pair of electrons to donate electron density into the ring through resonance, stabilizing the carbocation intermediate formed during the reaction. youtube.com

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the ortho and para positions of the phenyl ring of 6-chloro-N-phenylpyrazin-2-amine. msu.edu The specific reaction conditions will determine the outcome and the degree of substitution. For example, in a strongly acidic medium, the amino group can be protonated, forming an ammonium (B1175870) group, which is a deactivating and meta-directing group. msu.edu

Transformations Involving the Pyrazine Heterocyclic Ring System

The pyrazine ring itself can undergo various transformations. Due to the presence of two nitrogen atoms, the pyrazine ring is electron-deficient, making it generally resistant to electrophilic attack but reactive towards nucleophiles. uoanbar.edu.iq

The reactivity of the pyrazine ring in 6-chloro-N-phenylpyrazin-2-amine is influenced by the existing substituents. The electron-donating phenylamino group and the electron-withdrawing chloro group will have opposing effects on the electron density of the ring.

Due to the presence of the pyridyl-like nitrogen atoms, N-aryl-2-aminopyridines can form stable complexes with transition metals like palladium, rhodium, and iridium, which can lead to cyclization and functionalization reactions. rsc.orgnih.gov This suggests that the pyrazine ring system in 6-chloro-N-phenylpyrazin-2-amine could potentially participate in similar transition metal-catalyzed reactions, leading to the construction of more complex fused heterocyclic systems.

Derivatization Strategies for Expanding Chemical Diversity from the 6-chloro-N-phenylpyrazin-2-amine Core

The chloro substituent at the 6-position of the pyrazine ring is the primary handle for chemical modification, being susceptible to displacement through various cross-coupling and nucleophilic substitution reactions. These transformations allow for the introduction of a wide array of functional groups, leading to the generation of novel derivatives with diverse structural motifs.

One of the most powerful and widely employed methods for the derivatization of 6-chloro-N-phenylpyrazin-2-amine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond by coupling the pyrazine core with a variety of organoboron compounds, typically boronic acids or their esters. This strategy is highly valued for its functional group tolerance and generally high yields.

A notable example involves the reaction of 6-chloro-N-phenylpyrazin-2-amine with 3-hydroxymethylphenylboronic acid. This specific transformation successfully introduces a functionalized aryl group at the 6-position of the pyrazine ring. The reaction, carried out in the presence of a palladium catalyst and a suitable base, proceeds efficiently to afford (3-(6-(phenylamino)pyrazin-2-yl)phenyl)methanol in a 76% yield. This product can then undergo further modifications, such as bromination of the hydroxyl group to provide a handle for subsequent nucleophilic substitution reactions.

Detailed research findings on this Suzuki coupling reaction are presented in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield |

| 6-chloro-N-phenylpyrazin-2-amine | 3-hydroxymethylphenylboronic acid | Not Specified | Dichloromethane/Methanol (B129727) | (3-(6-(phenylamino)pyrazin-2-yl)phenyl)methanol | 76% |

Beyond Suzuki coupling, the Buchwald-Hartwig amination represents another cornerstone of palladium-catalyzed cross-coupling chemistry for derivatizing the 6-chloro-N-phenylpyrazin-2-amine scaffold. This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 6-position. While specific examples starting directly from 6-chloro-N-phenylpyrazin-2-amine are not detailed in the provided search results, the general applicability of this reaction to similar chloro-substituted nitrogen heterocycles is well-established in the scientific literature. This methodology provides a powerful tool for modulating the electronic properties and hydrogen bonding capabilities of the final compounds.

Furthermore, N-alkylation of the secondary amine present in the 6-chloro-N-phenylpyrazin-2-amine core offers another avenue for structural diversification. This can be achieved prior to or after the modification of the chloro substituent, adding another layer of complexity and allowing for the fine-tuning of the molecule's properties.

The strategic application of these derivatization techniques allows chemists to systematically explore the chemical space around the 6-chloro-N-phenylpyrazin-2-amine core, leading to the generation of novel molecules with potentially enhanced biological activities or material properties.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro N Phenylpyrazin 2 Amine and Its Derivatives

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis (FT-IR, FT-Raman)

The vibrational spectrum of 6-chloro-N-phenylpyrazin-2-amine is dominated by the modes of the pyrazine (B50134) ring, the phenyl group, and the secondary amine linker. The pyrazine ring itself has characteristic stretching vibrations. For instance, studies on pyrazine and its chloro derivatives show pyrazine ring stretching modes in the region of 1500-1600 cm⁻¹ and 1000-1250 cm⁻¹. researchgate.net The C-H in-plane bending vibrations for pyrazine structures are typically observed between 1000 cm⁻¹ and 1400 cm⁻¹. researchgate.net

The introduction of a chlorine atom and an N-phenylamino group to the pyrazine ring influences the vibrational frequencies. The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum. The N-H stretching vibration of the secondary amine group is anticipated to be observed as a distinct band, typically in the range of 3300-3500 cm⁻¹. Furthermore, the phenyl group will exhibit its own characteristic C-H and C-C stretching and bending vibrations. orientjchem.org

A comparative analysis with related structures, such as 6-chlorouracil, where FT-IR and FT-Raman spectra have been extensively studied, can aid in the precise assignment of vibrational bands. nih.gov Density functional theory (DFT) calculations are often employed in conjunction with experimental data to achieve a more accurate assignment of the observed vibrational frequencies to specific molecular motions. researchgate.netnih.gov

Table 1: Expected Vibrational Frequencies for 6-chloro-N-phenylpyrazin-2-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N/C=C (Pyrazine Ring) | Stretching | 1500 - 1600 |

| C-C (Phenyl Ring) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-chloro-N-phenylpyrazin-2-amine. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyrazine ring, the phenyl group, and the amine group. The protons on the pyrazine ring are expected to appear as singlets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating amino group. For comparison, the protons of the parent pyrazine molecule appear at a chemical shift of approximately 8.5 ppm. researchgate.netchemicalbook.com The protons of the phenyl group will typically exhibit multiplets in the range of 7.0-8.0 ppm. The N-H proton of the amine group is expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrazine ring are particularly informative. For analogous structures like 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the pyrimidine (B1678525) ring carbons appear in the range of 142-157 ppm. researchgate.net The carbons of the phenyl ring will resonate in the typical aromatic region of 120-140 ppm. Two-dimensional NMR techniques, such as HMQC and HMBC, are crucial for the definitive assignment of all proton and carbon signals. nih.govcore.ac.ukresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 6-chloro-N-phenylpyrazin-2-amine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H3 | 8.0 - 8.5 | - |

| Pyrazine-H5 | 8.0 - 8.5 | - |

| Phenyl-H (ortho, meta, para) | 7.0 - 7.8 (multiplets) | - |

| NH | 8.5 - 9.5 (broad singlet) | - |

| Pyrazine-C2 | 150 - 160 | |

| Pyrazine-C3 | 130 - 140 | |

| Pyrazine-C5 | 135 - 145 | |

| Pyrazine-C6 | 145 - 155 | |

| Phenyl-C (ipso) | 138 - 142 | |

| Phenyl-C (ortho, meta, para) | 120 - 130 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (LC-MS, ESI-MS, APCI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of 6-chloro-N-phenylpyrazin-2-amine by analyzing its fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization (ESI-MS), and Atmospheric Pressure Chemical Ionization (APCI-MS) are commonly employed.

In ESI-MS, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺, which confirms its molecular weight. For instance, the analogous compound 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine shows a clear [M+H]⁺ peak at m/z 265.0, confirming its molecular mass. researchgate.net

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways. The protonated molecule of 6-chloro-N-phenylpyrazin-2-amine would likely undergo characteristic fragmentation upon collision-induced dissociation (CID). Common fragmentation patterns for amines involve α-cleavage. libretexts.org Other expected fragmentation pathways could include the loss of a chlorine radical (Cl•), hydrogen chloride (HCl), or cleavage of the bond between the pyrazine ring and the amino nitrogen. The study of fragmentation patterns of related heterocyclic systems, such as furazans and ketamine analogues, provides a framework for predicting the fragmentation behavior of this compound. researchgate.netmdpi.com The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions (where available for analogous structures)

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of 6-chloro-N-phenylpyrazin-2-amine itself may not be publicly available, analysis of closely related analogues offers significant insights into its expected molecular geometry.

For example, the crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine reveals important structural features that are likely to be present in the target compound. researchgate.net In this analogue, the dihedral angle between the pyrimidine and phenyl rings is significant, indicating a non-planar conformation. researchgate.net Similar non-planar conformations are observed in other 2-N-phenylamino substituted nitrogen heterocycles. nih.gov

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are also revealed by crystallographic studies. In the aforementioned pyrimidine analogue, aromatic π-π stacking interactions are observed between adjacent pyrimidine rings. researchgate.net It is plausible that 6-chloro-N-phenylpyrazin-2-amine would also exhibit intermolecular N-H···N hydrogen bonds and π-π stacking interactions, which would influence its crystal packing and physical properties.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (TLC, HPLC, RP-HPLC)

Chromatographic techniques are essential for assessing the purity of 6-chloro-N-phenylpyrazin-2-amine and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) is a simple and rapid method used for qualitative analysis. It is effective for monitoring reaction progress by comparing the spot of the reaction mixture with those of the starting materials and the product. The choice of an appropriate solvent system (mobile phase) allows for the separation of the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is a powerful technique for the quantitative analysis and purification of 6-chloro-N-phenylpyrazin-2-amine. Several RP-HPLC methods have been developed for the analysis of pyrazine derivatives and other heterocyclic compounds. ijcpa.insphinxsai.comnih.gov A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% trifluoroacetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. ijcpa.inresearchgate.net The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. sphinxsai.com The retention time and peak purity analysis from an HPLC chromatogram are reliable indicators of the compound's identity and purity.

Theoretical and Computational Chemistry Studies on 6 Chloro N Phenylpyrazin 2 Amine

Electronic Structure Investigations via Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

No published studies were found that detail the optimized geometry, bond lengths, bond angles, or electronic energies of 6-chloro-N-phenylpyrazin-2-amine using quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (e.g., HOMO-LUMO Energy Gaps)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO energy gap for this specific compound. Such data is crucial for predicting chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

No Molecular Electrostatic Potential (MEP) maps for 6-chloro-N-phenylpyrazin-2-amine have been published. These maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational predictions for the NMR (¹H and ¹³C) chemical shifts or the vibrational (IR and Raman) frequencies for 6-chloro-N-phenylpyrazin-2-amine are not present in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

No research detailing the conformational landscape, rotational barriers, or dynamic behavior of 6-chloro-N-phenylpyrazin-2-amine through molecular dynamics simulations could be located.

Computational Mechanistic Studies of 6-chloro-N-phenylpyrazin-2-amine Reactions

There are no published computational studies investigating the mechanisms of chemical reactions involving 6-chloro-N-phenylpyrazin-2-amine.

Applications of 6 Chloro N Phenylpyrazin 2 Amine As a Building Block in Non Biological Chemical Research

Role in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 6-chloro-N-phenylpyrazin-2-amine, possessing both a nucleophilic amino group and an electrophilic carbon-chlorine bond, makes it an ideal starting material for the synthesis of fused and complex heterocyclic systems. The pyrazine (B50134) ring itself can participate in various cycloaddition and condensation reactions, while the chloro and amino groups provide handles for further functionalization and ring annulation.

Research has demonstrated that related amino-chloro-N-heterocycles can undergo intramolecular and intermolecular cyclizations to form a variety of fused ring systems. For instance, the reaction of chloro-substituted aminopyrimidines with anilines can lead to the formation of purine analogs. This suggests that 6-chloro-N-phenylpyrazin-2-amine can be a precursor to novel fused pyrazine derivatives through similar synthetic strategies.

One common approach involves the reaction of the amino group with a suitable bielectrophile, followed by an intramolecular cyclization via nucleophilic substitution of the chlorine atom. This strategy can lead to the formation of tricyclic and tetracyclic systems containing the pyrazine nucleus.

Table 1: Examples of Complex Heterocyclic Systems Derived from Amino-Chloro-N-Heterocycles

| Precursor Type | Reagent | Resulting Heterocyclic System | Reaction Type |

| Chloro-substituted aminopyrimidine | Aniline, Trimethylorthoformate | Purine derivative | Condensation and Cyclization |

| 5-Amino-pyrazole | β-halovinyl aldehyde | Pyrazolo[3,4-b]pyridine | Palladium-catalyzed cross-coupling and Cyclization |

| 3-Amino-1,2,4-triazole | Aldehyde, Dioxinone, Amine | nih.govmdpi.combeilstein-journals.orgtriazolo[1,5-a]pyrimidine | Multicomponent Reaction |

This table is illustrative of the types of reactions that 6-chloro-N-phenylpyrazin-2-amine could potentially undergo based on the reactivity of similar compounds.

Utility in Ligand Design for Catalytic Systems (Non-Biological Contexts)

The nitrogen atoms of the pyrazine ring and the exocyclic amino group in 6-chloro-N-phenylpyrazin-2-amine can act as coordination sites for metal ions, making it a valuable component in the design of ligands for catalytic systems. The electronic properties of the pyrazine ring, coupled with the steric and electronic influence of the phenyl and chloro substituents, can be fine-tuned to modulate the properties of the resulting metal complexes.

A systematic study on chloro-substituted pyrazin-2-amines has shown their ability to form coordination polymers with copper(I) bromide. mdpi.com In these structures, the pyrazine derivatives act as ligands, coordinating to the copper centers. The specific isomer, 6-chloro-pyrazin-2-amine, was found to favor a monodentate coordination mode. mdpi.com The resulting complexes can exhibit diverse structural motifs, including one-dimensional (1D) and two-dimensional (2D) polymeric networks, which are mediated by a combination of metal-ligand coordination, hydrogen bonding, and halogen bonding. mdpi.com

The formation of these coordination polymers highlights the potential of 6-chloro-N-phenylpyrazin-2-amine and its derivatives in the development of novel catalytic materials where the metal centers are held in a defined, periodic arrangement. Such structures could find applications in heterogeneous catalysis.

Table 2: Coordination Behavior of Chloro-Substituted Pyrazin-2-amines with Copper(I) Bromide

| Ligand | Coordination Mode | Resulting Structure |

| 3-Chloro-pyrazin-2-amine | Monodentate | 1D Polymeric Chain |

| 5-Chloro-pyrazin-2-amine | µ2-N,N' Bridging | Polymeric Structures |

| 6-Chloro-pyrazin-2-amine | Monodentate | 1D Polymeric Chain |

| 3,6-Dichloro-pyrazin-2-amine | Monodentate | 1D Polymeric Chain |

| 5,6-Dichloro-pyrazin-2-amine | Monodentate | 1D Polymeric Chain |

| 3,5-Dichloro-pyrazin-2-amine | Monodentate | 1D Polymeric Chain |

Data sourced from a study on chloro-substituted pyrazin-2-amine copper(I) bromide complexes. mdpi.com

Precursor in the Development of Advanced Organic Materials

The ability of 6-chloro-N-phenylpyrazin-2-amine to form extended, ordered structures through self-assembly and coordination chemistry makes it a promising precursor for the development of advanced organic materials. As mentioned in the previous section, its use as a ligand in the formation of coordination polymers is a prime example. mdpi.com These materials, with their well-defined crystal structures, can be considered a class of organic-inorganic hybrid materials.

While direct applications in optoelectronics or polymer chemistry for materials derived specifically from 6-chloro-N-phenylpyrazin-2-amine are not yet widely reported, the foundational principles are evident. The pyrazine core is a known component in organic electronic materials due to its electron-deficient nature. The potential for derivatization at the chloro and amino positions allows for the introduction of functionalities that could impart desired electronic or optical properties.

For instance, the chlorine atom can be replaced through cross-coupling reactions to introduce chromophoric or electroactive moieties. The amino group can be used as a polymerization site or for the attachment of side chains to influence solubility and morphology. The self-assembly properties observed in the formation of coordination polymers could also be exploited to create ordered thin films or other supramolecular structures.

Application in Chemo-selective Synthetic Methodologies

The presence of multiple reactive sites in 6-chloro-N-phenylpyrazin-2-amine makes it a useful substrate for studying and applying chemo-selective synthetic methodologies. The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The amino group can also undergo various transformations, but the relative reactivity of these sites can be controlled by the choice of reagents and reaction conditions.

Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the synthesis of arylamines. nih.gov The chlorine atom of 6-chloro-N-phenylpyrazin-2-amine can be selectively replaced by various amines, anilines, or other nitrogen nucleophiles under palladium catalysis. This allows for the modular synthesis of a library of N-substituted pyrazine derivatives.

Furthermore, the reactivity of the chlorine atom can be tuned relative to other potential reaction sites. For example, in the presence of a weak base, an external amine might selectively displace the chlorine atom, while under different conditions, the exocyclic amino group of the starting material could be functionalized. This differential reactivity is the basis of chemo-selective synthesis, enabling the construction of complex molecules in a controlled and predictable manner.

Table 3: Potential Chemo-selective Reactions of 6-chloro-N-phenylpyrazin-2-amine

| Reaction Type | Reagent/Catalyst | Target Site | Potential Product |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., Alkoxide) | Chlorine Atom | 6-alkoxy-N-phenylpyrazin-2-amine |

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | Chlorine Atom | 6-aryl-N-phenylpyrazin-2-amine |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Chlorine Atom | N-phenyl-N'-substituted-pyrazine-2,6-diamine |

| Acylation | Acyl chloride / Base | Amino Group | N-(6-chloro-pyrazin-2-yl)-N-phenylacetamide |

This table outlines plausible chemo-selective transformations based on established methodologies for similar heterocyclic systems.

Future Research Directions and Unexplored Avenues in 6 Chloro N Phenylpyrazin 2 Amine Chemistry

Innovation in Green and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 6-chloro-N-phenylpyrazin-2-amine should prioritize the innovation of green and sustainable synthetic routes to minimize waste, reduce energy consumption, and utilize renewable resources.

Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force, presents a compelling green alternative to traditional solvent-based methods. The synthesis of pyrazine (B50134):dicarboxylic acid cocrystals through mechanochemistry has been demonstrated, suggesting the feasibility of this approach for the synthesis of 6-chloro-N-phenylpyrazin-2-amine and its derivatives. rsc.orgrsc.org Future investigations could explore the mechanochemical synthesis of the target compound from readily available precursors, potentially leading to solvent-free or significantly solvent-reduced processes with high yields and purity.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. The enzymatic synthesis of diverse heterocycles, including pyrazines, from amino acid precursors by nonribosomal peptide synthetases (NRPSs) highlights the potential of biocatalysis in this area. nih.gov Research into identifying or engineering enzymes capable of catalyzing the amination of chloropyrazines or the formation of the pyrazine core could lead to highly sustainable and enantioselective synthetic routes.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. nih.gov Exploring photocatalytic C-N coupling reactions between a suitable chloropyrazine precursor and aniline derivatives could provide a green and efficient pathway to 6-chloro-N-phenylpyrazin-2-amine. This approach avoids the need for harsh reagents and high temperatures often associated with traditional cross-coupling reactions.

| Green Synthesis Approach | Potential Advantages for 6-chloro-N-phenylpyrazin-2-amine Synthesis |

| Mechanochemistry | Solvent-free or reduced solvent usage, high reaction rates, potential for new polymorph discovery. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, use of renewable resources. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions, high atom economy. |

Discovery of Novel Chemical Reactivities and Transformations

The reactivity of 6-chloro-N-phenylpyrazin-2-amine is largely dictated by the interplay of its functional groups. While nucleophilic aromatic substitution of the chlorine atom is a predictable reaction, future research should focus on uncovering novel and unconventional reactivities to expand its synthetic utility.

Late-Stage Functionalization: The principles of late-stage functionalization (LSF) aim to introduce chemical modifications at a late stage of a synthetic sequence, enabling rapid diversification of complex molecules. scispace.comwikipedia.org Exploring C-H functionalization reactions on the pyrazine or phenyl rings of 6-chloro-N-phenylpyrazin-2-amine would be a significant advancement. This could involve transition-metal-catalyzed C-H activation to introduce new substituents, providing access to a wide array of derivatives that would be challenging to synthesize through traditional methods. mdpi.com

Novel Coupling Reactions: Beyond standard cross-coupling reactions, exploring novel coupling strategies is a promising avenue. Metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis, has enabled challenging C-N cross-coupling reactions under mild conditions. princeton.edu Applying this strategy to couple 6-chloro-N-phenylpyrazin-2-amine with various partners could lead to the discovery of new reaction pathways and the synthesis of novel compound libraries.

Cycloaddition Reactions: The electron-deficient nature of the pyrazine ring suggests its potential participation in cycloaddition reactions. While intramolecular [4+2] cycloaddition reactions of pyridazinecarbonitriles have been reported, mdpi.com the exploration of intermolecular cycloaddition reactions involving 6-chloro-N-phenylpyrazin-2-amine as either the diene or dienophile component remains an unexplored area. nih.govwm.edu Such investigations could lead to the construction of novel polycyclic and heterocyclic scaffolds.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to predict molecular properties, reaction outcomes, and to guide the design of new molecules with desired functionalities. Advanced computational modeling will be instrumental in accelerating research on 6-chloro-N-phenylpyrazin-2-amine.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 6-chloro-N-phenylpyrazin-2-amine and its derivatives. scispace.com Future studies could employ DFT to predict the regioselectivity of electrophilic and nucleophilic attacks, to calculate reaction barriers for proposed novel transformations, and to understand the nature of non-covalent interactions in its supramolecular assemblies.

Quantitative Structure-Activity Relationship (QSAR) Models: For applications in medicinal chemistry or materials science, QSAR models can be developed to correlate the structural features of 6-chloro-N-phenylpyrazin-2-amine derivatives with their biological activity or physical properties. rsc.orggalchimia.com These predictive models can guide the rational design of new analogs with improved performance, reducing the need for extensive and costly experimental screening.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of 6-chloro-N-phenylpyrazin-2-amine and its interactions with biological macromolecules or in condensed phases. rsc.org Understanding the dynamic behavior of this molecule is crucial for designing derivatives with specific binding affinities or for predicting its self-assembly behavior in different environments.

| Computational Method | Application in 6-chloro-N-phenylpyrazin-2-amine Research |

| DFT | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. |

| QSAR | Development of predictive models for biological activity or material properties. |

| MD Simulations | Study of conformational dynamics and intermolecular interactions. |

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of 6-chloro-N-phenylpyrazin-2-amine into automated synthesis and high-throughput experimentation (HTE) platforms would significantly accelerate the discovery of new derivatives and the optimization of reaction conditions.

Automated Flow Synthesis: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. rsc.orgmdpi.com The development of an automated flow synthesis platform for the preparation of a library of 6-chloro-N-phenylpyrazin-2-amine derivatives would enable the rapid exploration of chemical space. galchimia.comresearchgate.netresearchgate.netnih.gov This could involve the sequential modification of the pyrazine core in a modular fashion.

High-Throughput Screening: Coupling automated synthesis with HTE would allow for the rapid screening of large compound libraries for desired properties. This integrated approach is particularly valuable in drug discovery and materials science, where the identification of lead compounds often requires the evaluation of thousands of candidates. researchgate.net

Machine Learning for Reaction Optimization: Machine learning algorithms can be used to analyze data from HTE and to predict optimal reaction conditions, further accelerating the discovery process. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org By integrating machine learning with an automated synthesis platform, a self-optimizing system could be developed for the synthesis of 6-chloro-N-phenylpyrazin-2-amine derivatives.

Exploration of its Role in Supramolecular Chemistry or Self-Assembly

The presence of hydrogen bond donors and acceptors, as well as the potential for halogen bonding and π-π stacking, makes 6-chloro-N-phenylpyrazin-2-amine an interesting building block for supramolecular chemistry and crystal engineering.

Supramolecular Synthons: The N-H group and the pyrazine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, leading to the formation of predictable supramolecular synthons. The study of cocrystals of aminopyridine derivatives with carboxylic acids has demonstrated the robustness of such synthons. mdpi.comresearchgate.net Investigating the co-crystallization of 6-chloro-N-phenylpyrazin-2-amine with various co-formers could lead to the design of new crystalline materials with tailored properties. researchgate.netresearchgate.netnih.gov

Halogen Bonding: The chlorine atom on the pyrazine ring can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering. nih.govrsc.orgresearchgate.net The influence of halogen bonding on the supramolecular assembly of coordination compounds and halogen-substituted phenylpyrazinamides has been documented. nih.govrsc.org Future research could explore the role of the C-Cl···N or C-Cl···π halogen bonds in directing the self-assembly of 6-chloro-N-phenylpyrazin-2-amine into specific architectures.

Self-Assembly of N-Phenyl Derivatives: The N-phenyl group can influence the self-assembly behavior through π-π stacking and other weak interactions. The self-assembly of N-heterocyclic carbenes and N-phenyl-2,5-dimethylpyrrole has been studied, providing insights into the role of aromatic substituents in directing molecular organization. nih.govacs.org Investigating the self-assembly of 6-chloro-N-phenylpyrazin-2-amine in solution and on surfaces could lead to the formation of novel supramolecular structures with interesting electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-phenylpyrazin-2-amine, and how can purity be optimized?

- Methodology : A two-step approach is commonly employed:

Substitution reaction : React 6-chloropyrazin-2-amine with a phenylating agent (e.g., iodobenzene) under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>95%) or TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .

- Key considerations : Optimize reaction time and temperature to minimize by-products like N,N-diphenyl derivatives.

Q. How can the crystal structure of 6-chloro-N-phenylpyrazin-2-amine be determined experimentally?

- Methodology :

Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution.

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K. Refinement with SHELXL yields R-factors <0.04 for high-confidence structures .

- Interpretation : Analyze bond angles (e.g., C–N–C ~120°) and intermolecular interactions (e.g., π-π stacking between phenyl groups) to confirm stereoelectronic properties.

Q. What spectroscopic techniques are critical for characterizing 6-chloro-N-phenylpyrazin-2-amine?

- Approach :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and pyrazine carbons (δ 145–160 ppm).

- FT-IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C–Cl vibration (650–750 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 220.0401 (C₁₀H₈ClN₃) .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for derivatizing 6-chloro-N-phenylpyrazin-2-amine?

- Methodology :

Reaction path search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and activation energies for substitution or coupling reactions .

Solvent screening : Apply COSMO-RS simulations to predict solubility and reaction rates in solvents like DMF or THF.

- Case study : Computational predictions reduced experimental trials by 60% in a recent study on pyrazine amination .

Q. What strategies resolve contradictions in synthetic yields or analytical data for 6-chloro-N-phenylpyrazin-2-amine derivatives?

- Approach :

- Factorial design : Test variables (temperature, catalyst loading, solvent polarity) using a 2³ factorial matrix to identify dominant factors .

- Cross-validation : Compare HPLC, NMR, and SC-XRD data to detect impurities (e.g., unreacted starting material) .

Q. How can structure-activity relationships (SAR) be explored for 6-chloro-N-phenylpyrazin-2-amine in biological assays?

- Methodology :

Derivatization : Synthesize analogs (e.g., 6-fluoro-N-(4-methoxyphenyl)pyrazin-2-amine) via Buchwald-Hartwig coupling .

Bioassay design : Test antifungal activity using Candida albicans microdilution assays (MIC values) and compare with fluazinam analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.